6-Methylnicotinamide

Beschreibung

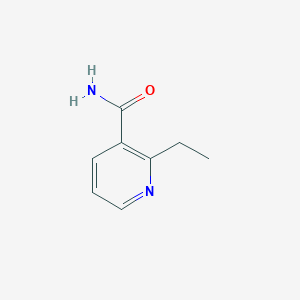

This compound is a pyridinecarboxamide. It derives from a nicotinamide.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXDURUAYOKSIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219877 |

Source

|

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-22-1 |

Source

|

| Record name | 6-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylnicotinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 6-Methylnicotinamide. This nicotinamide derivative is noted for its role as an endogenous metabolite and its potential applications in biochemical and pharmaceutical research.

Chemical Identity and Structure

This compound is a derivative of nicotinamide, which is a form of vitamin B3. Structurally, it is a pyridine ring substituted at position 3 with a carboxamide group and at position 6 with a methyl group.

Below is a diagram illustrating the key structural identifiers for this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₈N₂O | - | [3][5][6] |

| Molecular Weight | 136.15 | g/mol | [3][7] |

| Melting Point | 193 - 200 | °C | [1][3][8] |

| Boiling Point (Predicted) | 289.4 ± 28.0 | °C | [9] |

| Appearance | Off-white to pale cream powder/solid | - | [3][8][10] |

| pKa (Strongest Acidic) | 13.75 | - | |

| pKa (Strongest Basic) | 4.4 | - | |

| LogP (Octanol/Water) | 0.489 | - | [11] |

| Water Solubility (logS) | -1.88 | mol/L | [11] |

Solubility Profile

Effective solubilization is critical for in vitro and in vivo experimental design. This compound exhibits the following solubility characteristics:

-

DMSO: Soluble up to 55 mg/mL (approx. 403.97 mM). Sonication is recommended to facilitate dissolution.[7]

-

Water: Soluble up to 3.33 mg/mL (approx. 24.46 mM). Requires ultrasonication and heating to 60°C for complete dissolution.[12][13][14]

-

In Vivo Formulation: A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of 2 mg/mL (14.69 mM).[7]

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for experimental use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Heating block or water bath

-

Sterile microcentrifuge tubes or vials

Procedure for DMSO Stock Solution (e.g., 50 mg/mL):

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Vortex the solution vigorously for 1-2 minutes.

-

Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[12]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for long-term stability (up to 1 year).[7]

Procedure for Aqueous Stock Solution (e.g., 3.33 mg/mL):

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of deionized water.

-

Vortex the solution.

-

Heat the vial to 60°C using a heating block or water bath while sonicating intermittently until the solid is fully dissolved.[13][14]

-

Allow the solution to cool to room temperature before use. Prepare fresh as needed due to lower long-term stability compared to DMSO stocks.

Purity Assessment by Non-Aqueous Acid-Base Titration

This method is suitable for determining the purity of this compound, which acts as a weak base. The assay purity is often specified to be between 97.5% and 102.5%.[1][8]

Principle: The weakly basic nitrogen atom in the pyridine ring of this compound is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid) to sharpen the endpoint.

Materials:

-

This compound sample

-

Glacial acetic acid (anhydrous)

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Crystal violet indicator solution

-

Potentiometer with a suitable electrode system (alternative to indicator)

Procedure:

-

Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of anhydrous glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear violet (basic color).

-

Titrate the solution with standardized 0.1 N perchloric acid. The titrant should be added slowly from a burette with constant stirring.

-

The endpoint is reached when the solution color changes from violet through blue to a stable blue-green (acidic color).

-

Record the volume of perchloric acid consumed.

-

Perform a blank titration using 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.

-

Calculate the purity percentage using the appropriate formula, accounting for the molecular weight of this compound and the normality of the titrant.

Biological Context: The Nicotinamide Methylation Pathway

This compound is a derivative of nicotinamide. To understand its context, it is useful to visualize the primary metabolic pathway for nicotinamide clearance. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a pivotal role by catalyzing the methylation of nicotinamide. This process consumes the universal methyl donor S-adenosylmethionine (SAM) and produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA), a compound structurally related to this compound.[15][16]

The diagram below illustrates this key enzymatic reaction.

This pathway is crucial in regulating cellular levels of nicotinamide and NAD+, making its components and related derivatives like this compound important subjects of study in metabolic diseases and aging.[15]

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. A16039.03 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound CAS#: 6960-22-1 [m.chemicalbook.com]

- 10. This compound | 6960-22-1 [chemicalbook.com]

- 11. This compound (CAS 6960-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. This compound - Lifeasible [lifeasible.com]

- 15. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Methylnicotinamide: Current Understanding of a Nicotinamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide (CAS: 6960-22-1) is an endogenous metabolite and a structural derivative of nicotinamide (Vitamin B3). Despite its relation to the well-studied nicotinamide adenine dinucleotide (NAD+) metabolic pathway, the specific mechanism of action for this compound remains largely uncharacterized in peer-reviewed scientific literature. This technical guide synthesizes the currently available information, highlights the critical distinction between this compound and its isomer 1-Methylnicotinamide, and proposes general methodologies for future investigation into its biological role.

Introduction and Chemical Identity

This compound is a pyridinecarboxamide compound, structurally differing from its parent molecule, nicotinamide, by the presence of a methyl group at the 6th position of the pyridine ring. This structural modification is distinct from the more extensively studied metabolite, 1-Methylnicotinamide (MNA), where the methyl group is attached to the pyridine nitrogen. This difference is critical, as MNA is a known product of the enzyme Nicotinamide N-methyltransferase (NNMT) and has a defined role in NAD+ metabolism and cellular signaling[1][2]. The biological origin and metabolic fate of this compound are not well-documented.

Figure 1: Chemical structures of Nicotinamide and its methylated isomers.

Reported Biological Activities and Effects

The body of research on the specific mechanism of action of this compound is limited. The majority of available information comes from vendor-supplied technical sheets and a small number of metabolomic studies.

-

Endogenous Metabolite in Pathological States: A study on the temporal metabolomic alterations in a rat model of intracerebral hemorrhage (ICH) identified a sudden increase in this compound in the acute stages, which was associated with the exacerbation of neurological damage[3][4][5]. The mechanism behind this neurotoxic effect is not yet elucidated.

-

General Biological Roles (Low-Confidence): Some commercial suppliers describe this compound as a transport inhibitor that may prevent the uptake of fatty acids and growth factors, and suggest its potential use in treating hepatitis C and colorectal carcinoma, though these claims are not substantiated by primary research citations[6]. Other sources mention its potential as a neuroprotective agent and an antioxidant, which warrants further investigation[7].

It is crucial to note that these reported activities lack detailed mechanistic explanations and quantitative assessments of potency or efficacy.

Data Presentation

Due to the limited research, no quantitative biological data such as enzymatic inhibition constants (IC50), binding affinities (Kd), or cellular effective concentrations (EC50) for this compound are available in the reviewed literature. The table below summarizes its basic chemical properties.

| Property | Value | Reference |

| CAS Number | 6960-22-1 | [6] |

| Molecular Formula | C₇H₈N₂O | [7] |

| Molecular Weight | 136.15 g/mol | [7] |

| Appearance | Off-white to beige powder | [7] |

| Melting Point | 193-198 °C | [7] |

| Solubility (DMSO) | ~50-55 mg/mL (~367-404 mM) | [4][5] |

| Solubility (Water) | ~3.33 mg/mL (~24.46 mM) | [5] |

Experimental Protocols

No specific, detailed experimental protocols for investigating this compound were found in the literature. However, researchers interested in elucidating its mechanism of action could employ a variety of standard assays. Below is a generalized protocol for an initial cell viability screen, which would be a fundamental first step in characterizing its biological effects.

General Protocol: Cell Viability Assessment via MTT Assay

This protocol describes a general method to assess the effect of this compound on the metabolic activity and viability of a chosen cell line (e.g., a neuronal cell line like SH-SY5Y, given the reported neurotoxic effects).

-

Cell Culture:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

-

Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 1 µM to 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate for at least 4 hours at 37°C, or overnight, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Logical and Conceptual Visualizations

Given the absence of defined signaling pathways for this compound, the following diagrams illustrate its chemical context and a potential workflow for future research.

Figure 2: Proposed workflow for investigating the mechanism of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is currently a significant knowledge gap in the field of NAD+ metabolism and related pharmacology. It is an endogenous metabolite with a documented, yet unexplained, association with neurotoxicity in intracerebral hemorrhage. The primary challenge for the research community is to differentiate its biological role from that of its well-known isomer, 1-Methylnicotinamide.

Future research should prioritize the identification of its direct molecular targets through unbiased screening approaches. Elucidating its metabolic pathway—both its biosynthesis and degradation—will be essential to understanding its physiological and pathophysiological relevance. A systematic investigation, following a workflow similar to that proposed in Figure 2, will be necessary to define the pharmacology of this compound and evaluate its potential as a therapeutic target or modulator.

References

- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | 6960-22-1 | FM25887 | Biosynth [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

The Endogenous Metabolite 6-Methylnicotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide (6-MN), an endogenous metabolite produced through the enzymatic activity of nicotinamide N-methyltransferase (NNMT), has emerged as a critical regulator of fundamental cellular processes. Once considered an inactive byproduct of nicotinamide metabolism, recent evidence has illuminated its multifaceted roles in cellular signaling, energy homeostasis, and the pathogenesis of a spectrum of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This technical guide provides an in-depth exploration of the core functions of 6-MN, presenting quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways to support further research and therapeutic development.

Introduction

This compound is a methylated derivative of nicotinamide (a form of vitamin B3). Its synthesis is catalyzed by nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide, yielding 6-MN and S-adenosyl-L-homocysteine (SAH). This process is a key component of the NAD+ salvage pathway, influencing the intracellular pools of both NAD+ and methyl donors. The biological significance of 6-MN extends beyond its role as a metabolic end-product; it actively participates in signaling cascades that modulate gene expression, inflammatory responses, and mitochondrial function.

Core Functions and Mechanisms of Action

The functional repertoire of this compound is intrinsically linked to its position at the crossroads of NAD+ and methylation metabolism.

Regulation of NAD+ Metabolism and SIRT1 Signaling

The production of 6-MN by NNMT consumes nicotinamide, a primary precursor for the synthesis of NAD+ via the salvage pathway.[1][2] Consequently, elevated NNMT activity can lead to a reduction in intracellular NAD+ levels.[1][2] NAD+ is an essential coenzyme for a class of enzymes known as sirtuins, particularly SIRT1, which are critical regulators of metabolism, stress resistance, and aging.[3] By influencing NAD+ availability, 6-MN metabolism indirectly modulates SIRT1 activity.

Furthermore, studies have shown that both NNMT and its product, 6-MN (also referred to as MNA), can increase SIRT1 protein levels, not by altering its mRNA expression, but by stabilizing the protein and preventing its degradation.[3][4] This stabilization effect is crucial for the metabolic benefits observed with increased NNMT/6-MN levels in certain contexts.[3]

Modulation of Methylation Potential

The synthesis of 6-MN utilizes SAM as a methyl donor, converting it to SAH. The ratio of SAM to SAH is a critical determinant of the cell's "methylation potential," influencing the activity of numerous methyltransferases involved in the methylation of DNA, RNA, and proteins. By consuming SAM, high levels of NNMT activity can alter global epigenetic landscapes and impact gene expression.[2]

Inflammatory and Oxidative Stress Responses

This compound has been investigated for its role in inflammation and oxidative stress. While its precursor, nicotinamide, exhibits broad anti-inflammatory effects, studies suggest that 6-MN's impact is more specific. Exogenous 6-MN has been shown to inhibit the generation of reactive oxygen species (ROS).[5][6][7] However, its effect on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) has been reported to be negligible in certain experimental models.[5][6][7]

Quantitative Data

The following tables summarize key quantitative data related to the production and effects of this compound.

Table 1: NNMT Enzyme Kinetic Parameters

| Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Mouse (Liver) | Nicotinamide | 370 | Not Specified | [8] |

| Mouse (Liver) | S-Adenosyl-L-methionine | 6.5 | Not Specified | [8] |

| Human (Liver) | Nicotinamide | ~430 | Not Specified | |

| Rat (Hepatocytes) | Homocysteine | ~200 (Nnmt-mut) | ~4.7 (Nnmt-mut) | [9] |

| Rat (Hepatocytes)| Homocysteine | ~300 (Control) | ~3.2 (Control) |[9] |

Table 2: Effects of NNMT/6-Methylnicotinamide on Protein Expression

| Target Protein | Experimental Model | Effect of Increased NNMT/6-MN | Quantitative Change | Reference |

|---|---|---|---|---|

| SIRT1 | Mouse Cochlea (High-Fat Diet) | Increased protein levels | Significantly higher than control | [4] |

| SIRT1 | Mouse Hepatocytes | Increased protein stability | Not specified | [3] |

| PGC-1α | Diabetic Rat Brain | Decreased protein levels | Significant decrease | [10] |

| PGC-1α | Mouse Skeletal Muscle (Aging) | Increased mRNA expression (with NNMTi) | 8.64-fold higher than control |[11] |

Table 3: Effects of this compound on Oxidative Stress Markers

| Marker | Experimental Model | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Protein Carbonyls | Diabetic Rats | 6-MN (200 mg/kg) | Decrease | From 0.0818 to 0.0558 nmol/mg protein | [5] |

| 8-oxoG (DNA oxidation) | Diabetic Rats | 6-MN (200 mg/kg) | Decrease | From 0.9213 to 0.6302 8-oxoG/10^6 G | [5] |

| Reactive Oxygen Species (ROS) | Human Bronchial Epithelial Cells | 6-MN e-liquids | Increase | Dose-specific increase |[12] |

Signaling Pathways and Visualizations

The intricate roles of this compound can be better understood through the visualization of its related signaling pathways.

NAD+ Salvage Pathway and this compound Formation

This pathway illustrates the synthesis of NAD+ from nicotinamide and the central role of NNMT in producing 6-MN.

References

- 1. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein [frontiersin.org]

- 5. Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse liver nicotinamide N-methyltransferase pharmacogenetics: biochemical properties and variation in activity among inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Beneficial effects of PGC-1α in the substantia nigra of a mouse model of MPTP-induced dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Methylnicotinamide: An In-Depth Technical Guide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Methylnicotinamide, a compound of interest for various research applications, including in the fields of neurodegenerative diseases and metabolic disorders.[1] This document details the prevalent synthetic methodologies, including the key chemical transformations and experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the primary synthetic pathway and the relevant biological signaling pathway, rendered using the DOT language, to facilitate a deeper understanding of the chemical and biological context of this compound.

Introduction

This compound, a derivative of nicotinamide (Vitamin B3), is a molecule with significant research interest due to its potential biological activities. It serves as a precursor in the synthesis of other bioactive compounds and is utilized in biochemical research to study metabolic pathways.[1] Understanding its synthesis is crucial for researchers requiring a reliable source of this compound for their studies. This guide outlines a common and effective laboratory-scale synthesis of this compound, proceeding through the key intermediate, methyl 6-methylnicotinate.

Synthetic Pathway Overview

The most common laboratory synthesis of this compound involves a two-step process starting from 6-methylnicotinic acid:

-

Esterification: 6-methylnicotinic acid is first converted to its methyl ester, methyl 6-methylnicotinate, through a Fischer esterification reaction.

-

Amidation: The resulting methyl 6-methylnicotinate is then subjected to amidation to yield the final product, this compound.

This pathway is favored for its relatively straightforward procedures and use of readily available reagents.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

The esterification of 6-methylnicotinic acid is typically achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

Experimental Procedure:

-

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).

-

Heat the reaction mixture to reflux and maintain for 17 hours.

-

After completion, concentrate the mixture to dryness under reduced pressure.

-

Adjust the pH of the residue to 7 with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic acid | [2] |

| Reagents | Methanol, Sulfuric acid | [2] |

| Reaction Time | 17 hours | [2] |

| Yield | 75% | [2] |

| Appearance | Off-white solid | [2] |

Characterization of Methyl 6-methylnicotinate:

-

¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H).[2]

-

LCMS: m/z = 152.4 [M + H]⁺.[2]

Step 2: Synthesis of this compound

General Reaction Scheme:

General Experimental Protocol (Adapted from similar amidations):

-

Dissolve methyl 6-methylnicotinate in a suitable solvent, such as methanol.

-

Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or use a concentrated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the mixture to a temperature typically ranging from 100-150 °C for several hours. The reaction progress should be monitored by a suitable technique like TLC or LCMS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford this compound.

Expected Quantitative Data (based on typical amidation reactions):

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (after recrystallization) | >98% |

Characterization of this compound:

-

Appearance: Off-white to beige powder.[1]

-

Melting Point: 193-198 °C.[1]

-

Molecular Formula: C₇H₈N₂O.[1]

-

Molecular Weight: 136.15 g/mol .[1]

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a reference mass spectrum for this compound.

Biological Context: Role in NAD⁺ Metabolism

This compound is closely related to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). In biological systems, nicotinamide is methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide. This process is a key part of the NAD⁺ salvage pathway, which regulates intracellular levels of nicotinamide and NAD⁺. While this compound is a structural isomer of the direct enzymatic product, understanding this pathway provides crucial context for its biological study.

Caption: The Nicotinamide N-methyltransferase (NNMT) pathway.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound for research purposes. The two-step synthesis from 6-methylnicotinic acid via methyl 6-methylnicotinate is a reliable and well-documented approach. The provided experimental protocols and characterization data will aid researchers in the successful preparation and verification of this compound. The inclusion of the relevant biological pathway offers a broader context for the application of this compound in scientific investigations. Further optimization of the amidation step may be required to achieve maximum yields and purity, and standard analytical techniques should be employed to confirm the identity and quality of the final product.

References

An In-depth Technical Guide to the Biochemical Pathways of Methylnicotinamides

A Note on Isomers: 6-Methylnicotinamide vs. 1-Methylnicotinamide

This guide addresses the biochemical pathways involving methylnicotinamides. It is crucial to distinguish between two isomers: this compound and 1-Methylnicotinamide (1-MNA). While the query specified this compound, the vast majority of scientific literature on methylnicotinamide's role in metabolic pathways pertains to 1-Methylnicotinamide.

This compound is recognized as an endogenous metabolite and a derivative of nicotinamide[1][2][3]. Its accumulation has been observed to exacerbate neurological damage in the acute stages of intracerebral hemorrhage[1][2][4]. However, dedicated and extensively characterized biochemical pathways for its synthesis and degradation are not well-documented in publicly available research. The Human Metabolome Database notes a scarcity of literature on this specific compound.

Conversely, 1-Methylnicotinamide is a well-studied metabolite with a clearly defined and significant role in cellular metabolism. Therefore, this guide will focus on the comprehensive biochemical pathways of 1-Methylnicotinamide, which is likely the compound of interest for researchers in this field.

Introduction to 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide (also known as N1-methylnicotinamide or MNAM) is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway[5][6]. It is produced in the liver and other tissues and plays a significant role in metabolic regulation, cellular signaling, and has been implicated in various physiological and pathological processes, including metabolic syndrome, cancer, and cardiovascular diseases[7].

Synthesis of 1-Methylnicotinamide

The primary pathway for the synthesis of 1-MNA is the methylation of nicotinamide (NAM), a form of vitamin B3. This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT)[5][7].

Enzymatic Reaction:

Nicotinamide + S-adenosyl-L-methionine (SAM) ⇌ 1-Methylnicotinamide + S-adenosyl-L-homocysteine (SAH)

-

Enzyme: Nicotinamide N-methyltransferase (NNMT), EC 2.1.1.1[7]

-

Methyl Donor: S-adenosyl-L-methionine (SAM)[7]

-

Products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)[7]

This reaction is a critical node linking NAD+ metabolism with one-carbon metabolism (the SAM cycle)[8].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. glpbio.com [glpbio.com]

- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Origins and Emerging Significance of 6-Methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide, a structural isomer of the well-studied 1-methylnicotinamide, has emerged from relative obscurity to become a molecule of interest in neurobiology and metabolic research. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While the precise historical details of its initial synthesis remain elusive, this document pieces together its likely origins within the broader context of pyridine chemistry. We present its physicochemical properties, a detailed modern synthesis protocol, and a summary of its known biological effects, including its role as an endogenous metabolite and its implications in neurological conditions. This guide aims to serve as a foundational resource for researchers exploring the therapeutic and pathological potential of this intriguing nicotinamide derivative.

Introduction: An Uncharted Discovery

The history of this compound is not one of a landmark discovery but rather a gradual emergence from the vast landscape of pyridine chemistry. Unlike its well-documented isomer, 1-methylnicotinamide, a specific "discovery paper" for this compound is not readily identifiable in the historical scientific literature. Its synthesis was likely first achieved as part of broader investigations into nicotinamide derivatives, a field that gained significant traction in the early to mid-20th century following the discovery of nicotinamide (Vitamin B3) and its vital role in cellular metabolism.

The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in synthesis methods occurring throughout the 20th century. It is plausible that this compound was first synthesized and characterized during this period of intense exploration into the chemical space around nicotinamide. However, without a clear record, its early history remains largely inferred.

In recent years, interest in this compound has been rekindled by its identification as an endogenous metabolite and its observed biological activities, particularly in the context of neurological and metabolic processes.

Physicochemical Properties

This compound is a white to off-white solid with the chemical properties summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-methylpyridine-3-carboxamide | |

| Synonyms | 2-Methylpyridine-5-carboxamide | [1][2] |

| CAS Number | 6960-22-1 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 193-198 °C | |

| Appearance | Off-white to beige powder | |

| Purity (typical) | ≥98% (HPLC) |

Synthesis of this compound

While the original synthesis of this compound is not well-documented, modern synthetic routes have been established. A common laboratory-scale synthesis involves the amidation of 6-methylnicotinic acid.

Experimental Protocol: Amidation of 6-Methylnicotinic Acid

This protocol describes a contemporary method for the synthesis of this compound.

Materials:

-

6-Methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

Procedure:

-

Acid Chloride Formation: To a stirred solution of 6-methylnicotinic acid in dichloromethane (DCM), slowly add thionyl chloride at 0°C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the aqueous layer with DCM.

-

Amidation: To the combined organic layers, add an excess of concentrated aqueous ammonia solution at 0°C. Stir the mixture vigorously at room temperature for 1-2 hours.

-

Work-up: Separate the organic layer, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography.

Workflow Diagram:

Biological Activity and Significance

Recent studies have begun to shed light on the biological roles of this compound, revealing it to be more than just a synthetic curiosity.

Endogenous Metabolite

This compound has been identified as an endogenous metabolite in mammals.[3][4] Its presence in biological systems suggests a role in normal physiological processes, although the full extent of this role is still under investigation.

Neurological Effects

A significant finding is the association of this compound with neurological damage in the context of intracerebral hemorrhage (ICH). Studies have shown that a sudden increase in the concentration of this compound in the acute stages of ICH can exacerbate neurological damage in animal models.[3][4] This suggests that the metabolic pathways leading to the production of this compound may be a therapeutic target for mitigating the secondary injury associated with ICH.

Mitochondrial Respiration

Early in vitro studies indicated that this compound can inhibit state 3 respiration in isolated rat liver mitochondria. State 3 respiration is the maximal rate of oxygen consumption by mitochondria, which is coupled to ATP synthesis. Inhibition of this process suggests that this compound may have an impact on cellular energy metabolism.

Cytotoxicity

This compound has been reported to be toxic to rat B65 neuroblastoma cells. This cytotoxic effect, coupled with its potential role in neurological damage, has led to its use in research models associated with the early symptoms of Parkinson's disease.

Conceptual Diagram of Biological Effects:

Toxicology

The toxicological profile of this compound is not extensively characterized. The available data on its cytotoxicity in neuroblastoma cells and its negative impact in the context of intracerebral hemorrhage suggest that it may have detrimental effects at elevated concentrations. Further research is needed to establish a comprehensive safety profile, including its pharmacokinetics, metabolism, and potential for off-target effects.

Future Directions

The study of this compound is still in its early stages. Several key areas warrant further investigation:

-

Historical Research: A deep dive into historical chemical literature, particularly German and Russian archives from the early 20th century, may yet uncover the original synthesis of this compound.

-

Mechanism of Action: The molecular mechanisms by which this compound exerts its biological effects, particularly in the brain, are unknown. Identifying its cellular targets and signaling pathways is a critical next step.

-

Quantitative Biology: There is a need for more quantitative data on its biological activities, including IC₅₀ values for its cytotoxic and mitochondrial effects, and detailed pharmacokinetic and pharmacodynamic studies.

-

Therapeutic Potential: While current evidence points to a detrimental role in ICH, the modulation of its metabolic pathways could hold therapeutic promise. Further investigation into its role in neurodegenerative diseases like Parkinson's is also warranted.

Conclusion

This compound represents a fascinating case of a molecule with a hidden history and emerging biological importance. While its discovery story remains to be fully elucidated, recent research has brought it into the spotlight as a potentially significant player in neurological health and disease. This technical guide provides a current snapshot of our knowledge, with the anticipation that future research will continue to unravel the complexities of this intriguing nicotinamide derivative and its place in the landscape of molecular medicine.

References

The Multifaceted Biological Activities of 6-Methylnicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinamide, a derivative of nicotinamide (Vitamin B3), and its broader family of related compounds are emerging as a significant area of interest in medicinal chemistry and drug discovery. These molecules exhibit a diverse range of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas, including oncology, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological effects of this compound derivatives are diverse, with the most extensively studied activities being the inhibition of Nicotinamide N-methyltransferase (NNMT) and anti-cancer effects. Other notable activities include modulation of the orphan nuclear receptor Nur77, fungicidal effects through succinate dehydrogenase (SDH) inhibition, and potential anti-inflammatory and neuroprotective properties.

Nicotinamide N-methyltransferase (NNMT) Inhibition

A primary and well-documented activity of this compound derivatives is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide. Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

| Derivative | IC50 (NNMT Inhibition) | Cell Line/System | Reference |

| 6-Methylaminonicotinamide | 19.8 µM | In vitro assay | [1] |

| JBSNF-000088 | 1.8 µM (human), 5.0 µM (mouse) | In vitro assay | [2] |

| 5-amino-1-methylquinoline | single µM range | In vitro assay | [2] |

| Pyrimidine 5-carboxamide | 74 nM | In vitro assay | [2] |

| Naphthalene analog 15 | 1.4 µM | In vitro assay |

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of this compound derivatives have been demonstrated in a variety of cancer cell lines. This activity is often linked to their ability to inhibit NNMT, leading to disruptions in cancer cell metabolism and signaling.

| Derivative | IC50 (Cytotoxicity) | Cancer Cell Line | Reference |

| Compound 10 (Nicotinamide derivative) | 15.4 µM | HCT-116 (Colorectal) | [3] |

| Compound 10 (Nicotinamide derivative) | 9.8 µM | HepG-2 (Hepatocellular) | [3] |

| Compound 7 (Nicotinamide derivative) | 15.7 µM | HCT-116 (Colorectal) | [3] |

| Compound 7 (Nicotinamide derivative) | 15.5 µM | HepG-2 (Hepatocellular) | [3] |

| 6-aminonicotinamide (in combination with cisplatin) | Sensitizes cells to cisplatin | K562 (Leukemia), A549 (Lung), T98G (Glioblastoma) | [4] |

| 6-hydroxy-L-nicotine | Cancer-inhibitory effects | MCF7 (Breast) | [5][6][7] |

| 6-hydroxy-L-nicotine | No effect | A549 (Lung) | [5][6][7] |

| 6-hydroxy-L-nicotine | Cancer-stimulatory effects | U87 (Glioblastoma) | [5][6][7] |

Fungicidal Activity (Succinate Dehydrogenase Inhibition)

Certain nicotinamide derivatives have been shown to possess fungicidal properties by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.

| Derivative | IC50 (SDH Inhibition) | Fungal Species | Reference |

| Compound 5i | 0.73 µg/mL (EC50) | Sclerotinia sclerotiorum | [8] |

| Compound 5i | 4.61 µg/mL (EC50) | Rhizoctonia cerealis | [8] |

| Compound 5p | 6.48 µg/mL (EC50) | Rhizoctonia cerealis | [8] |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their modulation of specific cellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development efforts.

NNMT Inhibition Pathway

Inhibition of NNMT by this compound derivatives disrupts the methylation of nicotinamide to 1-methylnicotinamide (MNA). This leads to an accumulation of nicotinamide and a decrease in MNA, which can have several downstream consequences, including alterations in NAD+ metabolism and cellular methylation potential.

Nur77-Mediated Apoptosis Pathway

Some derivatives of this compound have been found to modulate the orphan nuclear receptor Nur77. Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein and thereby triggering the intrinsic apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for PARP Cleavage

This protocol is used to detect apoptosis through the cleavage of Poly(ADP-ribose) polymerase (PARP).

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Visualize the bands using an imaging system. The presence of an 89 kDa fragment in addition to the 116 kDa full-length PARP indicates apoptosis.[9][10][11]

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is for assessing the fungicidal activity of nicotinamide derivatives by measuring the inhibition of SDH.[9][12]

Materials:

-

Fungal mycelia

-

Ice-cold SDH assay buffer

-

96-well plate

-

Nicotinamide derivative solutions

-

SDH substrate mix (containing succinate)

-

SDH probe (e.g., DCIP)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fungal mycelia in ice-cold SDH assay buffer. Centrifuge to obtain the supernatant containing the SDH enzyme.[9]

-

Reaction Setup: In a 96-well plate, add the fungal lysate supernatant, the nicotinamide derivative at various concentrations, and SDH assay buffer to a final volume.[9]

-

Initiate Reaction: Add the SDH substrate mix and the SDH probe to each well.[9]

-

Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode for a set period at a constant temperature.[9]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC50 value.

Pharmacokinetics

The in vivo behavior of this compound derivatives is a critical aspect of their therapeutic potential. Pharmacokinetic studies help to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

| Derivative | Animal Model | Key Findings | Reference |

| 6-aminonicotinamide | CD2F1 mice | Rapid clearance with T1/2α of 7.4 min and T1/2β of 31.3 min. Peak serum concentrations of 80-90 µM after a 10 mg/kg i.v. dose. 80-100% bioavailability after i.p. administration. | [13][14] |

| 1-Methylnicotinamide nitrate | Rats | Bioavailability of 22.4%. Cmax of 21.74 µM and Tmax of 1.92 h after intragastric administration. | [7][15] |

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate key cellular targets such as NNMT and Nur77 provides a strong rationale for their further investigation in oncology, metabolic diseases, and beyond. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to unlock the full potential of these promising molecules. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic profiles, and further elucidating the intricate signaling pathways modulated by these compounds.

References

- 1. frontiersin.org [frontiersin.org]

- 2. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 6-Methylnicotinamide in Metabolic Homeostasis: A Technical Guide for Researchers

Executive Summary

6-Methylnicotinamide (N1-methylnicotinamide, MNA, or MNAM), a primary metabolite of nicotinamide (NAM), is emerging as a critical modulator of metabolic health. Produced by the enzyme nicotinamide N-methyltransferase (NNMT), MNA is increasingly implicated in the pathophysiology of a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). Elevated levels of MNA are often correlated with these conditions, suggesting its potential as a biomarker. However, the direct biological activities of MNA present a complex and sometimes contradictory picture, with some studies demonstrating protective effects while others suggest a role in exacerbating metabolic dysfunction. This technical guide provides an in-depth analysis of the current understanding of MNA's role in metabolic disorders, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used in this field of research. The central role of its synthesizing enzyme, NNMT, is also explored as a promising therapeutic target.

Introduction

Metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, represents a significant global health challenge. The intricate network of metabolic regulation involves a vast array of signaling molecules and enzymatic pathways. Among these, the metabolism of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions, has garnered substantial attention. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the NAD+ salvage pathway that catalyzes the methylation of nicotinamide to produce this compound.[1][2] This process is not merely a catabolic route for excess nicotinamide but also a critical regulatory node in cellular metabolism. The product, this compound, once considered an inactive metabolite, is now recognized for its own biological activities.[3] This guide will dissect the multifaceted role of this compound in metabolic regulation, providing a comprehensive resource for researchers in the field.

The Enzymatic Production of this compound and its Metabolic Implications

NNMT is a cytosolic enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide, yielding S-adenosylhomocysteine (SAH) and this compound.[2] This reaction has profound consequences for cellular metabolism:

-

Regulation of NAD+ Levels: By consuming nicotinamide, NNMT influences the substrate availability for the NAD+ salvage pathway, thereby modulating cellular NAD+ pools.[4] Reduced NAD+ levels are associated with age-related metabolic decline and various diseases.[5]

-

Modulation of Cellular Methylation: The NNMT reaction is a significant consumer of SAM, the universal methyl donor. By converting SAM to SAH, NNMT can impact the cellular methylation potential, which is crucial for epigenetic regulation of gene expression and other methylation-dependent processes.[6]

Elevated NNMT expression and activity have been observed in the adipose tissue and liver of obese and diabetic individuals.[6][7] Consequently, serum and urinary levels of this compound are often positively correlated with body mass index (BMI), waist circumference, and the presence of type 2 diabetes.[6][8] This has led to the proposition of this compound as a biomarker for NNMT activity and metabolic dysregulation.[6][8]

Signaling Pathways Modulated by this compound

The metabolic effects of this compound and the activity of NNMT are mediated through several key signaling pathways.

SIRT1/FOXO1 Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation, stress resistance, and longevity.[9] One of its key targets is the Forkhead box protein O1 (FOXO1), a transcription factor that regulates gluconeogenesis and apoptosis.[9] Studies have shown that this compound can activate SIRT1, leading to the deacetylation and subsequent inhibition of FOXO1.[10] This, in turn, suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), resulting in reduced hepatic glucose output.[10]

Figure 1: this compound activates SIRT1, leading to the deacetylation and inhibition of FOXO1, which suppresses hepatic gluconeogenesis.

PGC-1α Signaling

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.[11] The SIRT1 pathway is known to activate PGC-1α through deacetylation.[11] By activating SIRT1, this compound can indirectly enhance PGC-1α activity, promoting mitochondrial function and energy expenditure.[11]

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[12] Nicotinamide, the precursor of this compound, is a well-known inhibitor of PARP activity.[12] By influencing the intracellular concentration of nicotinamide, NNMT activity can indirectly modulate PARP-dependent signaling pathways. This interplay is complex, as PARP inhibition can have both beneficial and detrimental effects depending on the cellular context.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound (MNAM/MNA) and NNMT inhibition in mouse models of metabolic disorders.

Table 1: Effects of this compound (MNAM) on Metabolic Parameters in ob/ob Mice

| Parameter | Control (ob/ob) | MNAM Low Dose | MNAM High Dose | Reference |

| Body Weight (g) at 8 weeks | 52.3 ± 2.1 | 48.7 ± 1.9 | 46.5 ± 2.3 | [10] |

| Fasting Blood Glucose (mmol/L) at 8 weeks | 25.8 ± 3.2 | 20.1 ± 2.8 | 16.5 ± 2.5 | [10] |

| Fasting Insulin (mU/L) at 8 weeks | 3.1 ± 0.4 | 2.5 ± 0.3* | 2.1 ± 0.3 | [10] |

| HOMA-IR at 8 weeks | 11.2 ± 1.5 | 7.1 ± 1.1 | 4.8 ± 0.8** | [10] |

| Liver Triglycerides (mg/g) | 125.4 ± 15.2 | 98.7 ± 12.1 | 75.3 ± 10.5 | [10] |

| *p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD. |

Table 2: Effects of NNMT Inhibition on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | DIO Control | DIO + NNMT Inhibitor | Reference |

| Body Weight Gain (g) over 12 weeks | 18.5 ± 1.2 | 12.3 ± 0.9 | [13] |

| Fat Mass (%) | 42.1 ± 2.5 | 33.6 ± 2.1 | [13] |

| Fasting Glucose (mg/dL) | 165 ± 10 | 135 ± 8 | [13] |

| Fasting Insulin (ng/mL) | 2.8 ± 0.3 | 1.9 ± 0.2 | [13] |

| Glucose Tolerance (AUC) | 35,000 ± 2,500 | 28,000 ± 2,100 | [13] |

| p < 0.05 vs. DIO Control. Data are presented as mean ± SEM. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and metabolic disorders.

Animal Models

-

ob/ob Mice: Male C57BL/6J-Lepob/ob mice are a genetic model of obesity and type 2 diabetes. These mice are typically used from 8 to 16 weeks of age. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.[10]

-

Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories from fat, for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia.[13] Control mice are fed a standard low-fat diet.

Administration of this compound

This compound is typically administered to mice through their drinking water or mixed into their food at concentrations ranging from 0.3% to 1% (w/v or w/w).[3][10] The duration of treatment can vary from a few weeks to several months depending on the study's objectives.

Measurement of this compound Levels

Serum or plasma levels of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Sample Preparation: Proteins are precipitated from serum samples using acetonitrile. The supernatant is then collected for analysis.

-

Chromatography: Separation is achieved on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for this compound is typically m/z 137.1 → 94.1.[14]

Glucose and Insulin Tolerance Tests

-

Glucose Tolerance Test (GTT): Mice are fasted for 6-12 hours, followed by an intraperitoneal (IP) or oral gavage administration of glucose (1-2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours, followed by an IP injection of human insulin (0.5-1.0 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Studying NNMT Inhibition in DIO Mice

Figure 2: A typical experimental workflow for evaluating the efficacy of an NNMT inhibitor in a diet-induced obesity mouse model.

Logical Relationship of NNMT, this compound, and Metabolic Disease

Figure 3: The logical cascade from metabolic stress to increased NNMT activity and its downstream consequences on metabolic health.

Conclusion and Future Directions

This compound stands at a critical intersection of NAD+ metabolism and cellular methylation, with profound implications for metabolic health. While high levels are associated with metabolic disorders, its direct administration in some preclinical models has shown therapeutic potential, highlighting the complexity of its biological role. The enzyme responsible for its production, NNMT, has emerged as a highly attractive therapeutic target for the treatment of obesity, T2D, and NAFLD. Inhibition of NNMT offers a promising strategy to rebalance cellular metabolism by preserving NAD+ levels and modulating the cellular methylome.

Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects in different tissues and metabolic states. Further investigation into the development of potent and selective NNMT inhibitors is warranted, with a clear path towards clinical translation. A deeper understanding of the intricate interplay between NNMT, this compound, and the broader metabolic network will be crucial for the development of novel therapeutic interventions for metabolic diseases.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methylnicotinamide impairs gestational glucose tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methylnicotinamide (CAS 6960-22-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide, a derivative of nicotinamide with the CAS number 6960-22-1, is an endogenous metabolite with emerging significance in various research and development fields. This technical guide provides an in-depth overview of its core properties, biological activities, and analytical methodologies. The document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its metabolic context and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

| Property | Value | Reference(s) |

| CAS Number | 6960-22-1 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 193-199 °C | [2][3] |

| Appearance | Off-white to beige powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility in Water | 3.33 mg/mL (24.46 mM) | [4] |

| Solubility in DMSO | 50 mg/mL (367.24 mM) | [4] |

| logP (Octanol/Water) | 0.489 | [5] |

| pKa | 15.04 ± 0.50 (Predicted) | [3] |

Biological Activity and Applications

This compound is a nicotinamide derivative and an endogenous metabolite.[2][6] Its biological role is a subject of ongoing research, with current findings pointing towards its involvement in neurological processes and metabolic pathways.

Notably, a sudden increase of this compound in the acute stages of intracerebral hemorrhage (ICH) has been shown to exacerbate neurological damage in rat models.[6][7] This suggests a potential role in the pathophysiology of brain injury.

As a derivative of nicotinamide, this compound is implicated in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[8] This pathway is crucial for maintaining cellular NAD⁺ levels, which are vital for various biological processes, including energy metabolism, DNA repair, and cell signaling. It serves as a precursor in the synthesis of other bioactive compounds, expanding its utility in drug development.[2]

Beyond its biological implications, this compound has found applications in materials science, where it has been used to enhance the efficiency of perovskite solar cells.[6] It is also explored for its potential antioxidant properties and as a plant growth regulator.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the synthesis of this compound from 6-methylnicotinic acid.

Materials:

-

6-methylnicotinic acid

-

Dichloromethane (DCM)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA)

-

Propylphosphoric anhydride (T3P)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Combiflash rapid chromatography system

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (0.3 g, 2 mmol) in dichloromethane (DCM), sequentially add ammonium chloride (0.7 g, 13 mmol), triethylamine (TEA, 2.7 mL, 19 mmol), and propylphosphoric anhydride (T3P, 4 mL, 6.5 mmol) at 0 °C.[9]

-

Stir the reaction mixture at room temperature for 16 hours.[9]

-

Upon completion of the reaction, quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution.[9]

-

Extract the reaction mixture with dichloromethane (DCM).[9]

-

Separate the organic layer, wash it with saturated brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[9]

-

Purify the crude product using a Combiflash rapid chromatography system with 10% methanol (MeOH) in dichloromethane (DCM) as the eluent to obtain this compound as a white solid.[9]

HPLC Analysis of this compound

This protocol provides a general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A suitable reversed-phase column, such as a C18 column.

Mobile Phase Preparation:

-

Prepare mobile phase A: Water with a suitable buffer (e.g., formic acid).

-

Prepare mobile phase B: Acetonitrile.

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water or a mixture of water and organic solvent) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Injection volume: Typically 5-20 µL.

-

Column temperature: Ambient or controlled (e.g., 25-40 °C).

-

Detection wavelength: Based on the UV absorbance maximum of this compound (e.g., around 260 nm).

-

Gradient elution: A typical gradient could be:

-

0-5 min: Isocratic with a low percentage of mobile phase B.

-

5-20 min: Linear gradient to a high percentage of mobile phase B.

-

20-25 min: Re-equilibration with the initial mobile phase composition.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring Nuclear Magnetic Resonance (NMR) spectra of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: DMSO-d₆.

-

Typical Chemical Shifts (δ) and Multiplicities:

-

δ 8.88 (s, 1H)

-

δ 8.07 (dd, J=2.4 Hz, J=2.4 Hz, 1H)

-

δ 8.02 (bs, 1H)

-

δ 7.44 (bs, 1H)

-

δ 7.30 (d, J=8Hz, 1H)

-

δ 2.48 (s, 3H)[9]

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals.

Data Processing and Analysis:

-

Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to confirm the structure of this compound.

Signaling Pathways and Experimental Workflows

As a nicotinamide derivative, this compound is involved in the NAD⁺ salvage pathway. This pathway recycles nicotinamide, a product of NAD⁺-consuming enzymes, back into NAD⁺.

The diagram above illustrates the central role of the NAD⁺ salvage pathway. Nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD⁺ by NMN adenylyltransferases (NMNATs). NAD⁺ is utilized by various enzymes, and the resulting NAM can re-enter the salvage pathway. Nicotinamide N-methyltransferase (NNMT) can methylate NAM to form N-methylnicotinamide, which is then typically excreted. As a methylated derivative, this compound's metabolism and effects are likely intertwined with this pathway.

An experimental workflow to investigate the effects of this compound on cellular metabolism is depicted below.

References

- 1. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 6960-22-1 [m.chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound (CAS 6960-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]